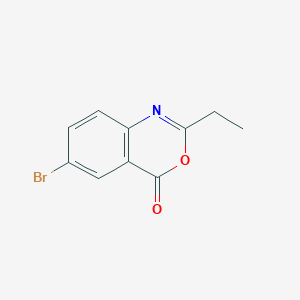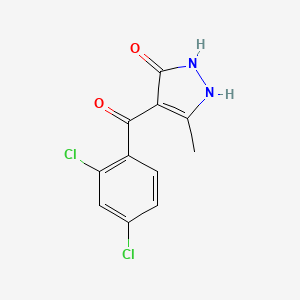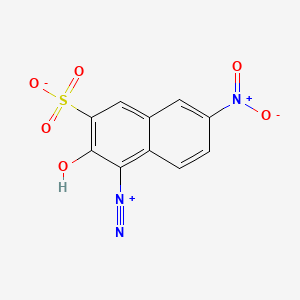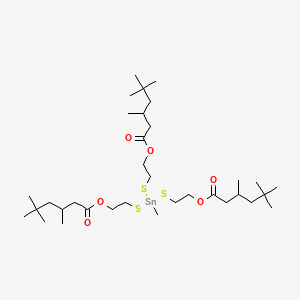
Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide) is an organotin compound with the molecular formula C34H66O6S3Sn. This compound is known for its unique structure, which includes a tin atom bonded to three 2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide groups. Organotin compounds are widely studied due to their applications in various fields, including catalysis, materials science, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide) typically involves the reaction of methyltin trichloride with 2-(3,5,5-trimethylhexanoyloxy)ethanethiol. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product. The general reaction can be represented as follows:
Methyltin trichloride+32-(3,5,5-trimethylhexanoyloxy)ethanethiol→Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide)+3HCl
Industrial Production Methods
Industrial production of Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols.
Substitution: The mercaptide groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can inhibit or activate specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyltin tris(2-ethylhexylthiolate): Similar structure but with different alkyl groups.
Methyltin tris(2-mercaptoethylthiolate): Similar structure but with different mercaptide groups.
Uniqueness
Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide) is unique due to its specific alkyl and mercaptide groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in catalysis, materials science, and medicine.
Propiedades
Número CAS |
67874-45-7 |
|---|---|
Fórmula molecular |
C34H66O6S3Sn |
Peso molecular |
785.8 g/mol |
Nombre IUPAC |
2-[methyl-bis[2-(3,5,5-trimethylhexanoyloxy)ethylsulfanyl]stannyl]sulfanylethyl 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/3C11H22O2S.CH3.Sn/c3*1-9(8-11(2,3)4)7-10(12)13-5-6-14;;/h3*9,14H,5-8H2,1-4H3;1H3;/q;;;;+3/p-3 |
Clave InChI |
BABFIOGTMBXLHI-UHFFFAOYSA-K |
SMILES canónico |
CC(CC(=O)OCCS[Sn](C)(SCCOC(=O)CC(C)CC(C)(C)C)SCCOC(=O)CC(C)CC(C)(C)C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;tetrachlorozinc(2-)](/img/structure/B14473148.png)
![1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one](/img/structure/B14473155.png)
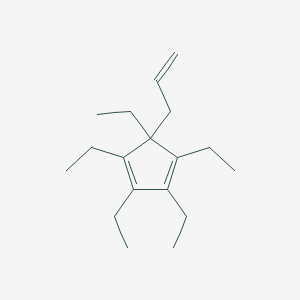

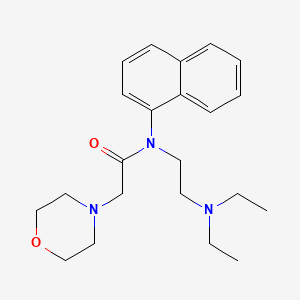
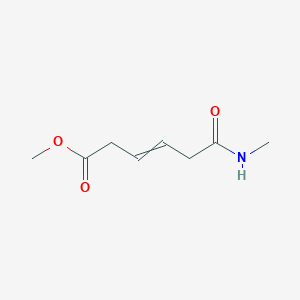
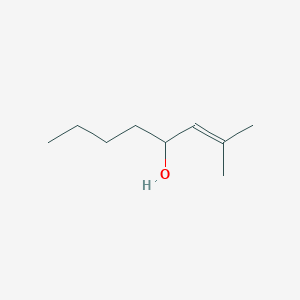
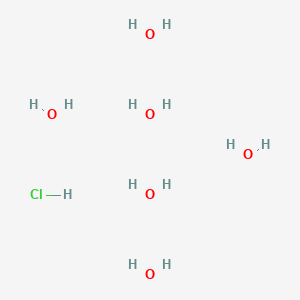
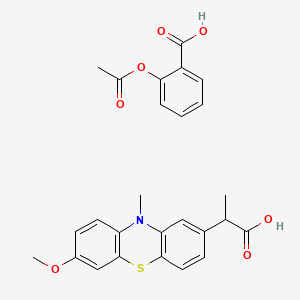
![2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate](/img/structure/B14473182.png)
